molecular formula C19H18Cl2N6 B2555418 N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-59-1

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2555418
CAS No.: 898623-59-1
M. Wt: 401.3
InChI Key: YSUMONDXYIRCIL-UHFFFAOYSA-N
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Description

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C19H18Cl2N6 and its molecular weight is 401.3. The purity is usually 95%.
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Scientific Research Applications

New Bis(triazinyl) Pyridines for Selective Extraction of Americium(III)

The study by Hudson et al. (2006) introduces new hydrophobic, tridentate nitrogen heterocyclic reagents (BATPs) designed for the selective extraction of americium(III) from europium(III) in nitric acid, highlighting their resistance to hydrolysis and enhanced separation capabilities. The structural modifications aim to increase the stability and effectiveness of these molecules in the extraction process (Hudson et al., 2006).

New Polyamides Based on Pyridine and Aromatic Diamines

Faghihi and Mozaffari (2008) synthesized new polyamides through the polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, exploring their thermal properties, solubility, and potential applications in materials science. These polymers exhibit high yield and inherent viscosities, suggesting their usefulness in creating novel materials with specific properties (Faghihi & Mozaffari, 2008).

Aromatic Polyamides and Polyimides for Advanced Materials

Yang and Lin (1995) developed aromatic polyamides and polyimides using 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine, demonstrating their solubility in polar solvents and potential for creating transparent and flexible films. These materials exhibit high glass transition temperatures and thermal stability, indicating their suitability for high-performance applications (Yang & Lin, 1995).

Properties

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUMONDXYIRCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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